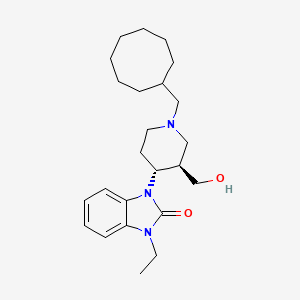

(S,S)-J-113397

Description

Properties

CAS No. |

256640-45-6 |

|---|---|

Molecular Formula |

C24H37N3O2 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |

InChI |

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1 |

InChI Key |

MBGVUMXBUGIIBQ-LEWJYISDSA-N |

Isomeric SMILES |

CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4 |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one CompB J 113397 J-113397 |

Origin of Product |

United States |

Preparation Methods

Role of Component Interactions

RDX, a cyclic nitramine, contributes high brisance but is prone to accidental detonation if unmodified. TNT acts as both a binder and a desensitizing agent, lowering the melting point of the mixture to 80–90°C, which facilitates safe casting. Differential Scanning Calorimetry (DSC) studies confirm that TNT’s melting behavior in Comp-B mirrors that of pure TNT, with RDX dissolving endothermically into the molten TNT matrix without decomposing.

Raw Material Specifications and Preprocessing

Hexahydro-1,3,5-trinitro-s-triazine (RDX)

RDX used in Comp-B must meet MIL-DTL-398D specifications, requiring a purity ≥95% and particle sizes between 5–200 µm. Contaminants such as hexamine or nitric acid residues are rigorously controlled to prevent unintended side reactions during melting.

2,4,6-Trinitrotoluene (TNT)

Technical-grade TNT (MIL-DTL-248B) is preferred, with a melting point of 80.1°C and solidification point of 78°C. Impurities like dinitrotoluene isomers are limited to <0.5% to avoid viscosity increases that hinder RDX dispersion.

Wax Desensitizers

Microcrystalline wax (0.5–1.0 wt%) is added to reduce friction sensitivity. The wax melts at 60–80°C, forming a homogenous mixture with TNT and RDX without altering the explosive’s energy profile.

Table 1: Key Properties of Comp-B Components

| Component | Purity (%) | Particle Size (µm) | Melting Point (°C) | Role in Comp-B |

|---|---|---|---|---|

| RDX | ≥95 | 5–200 | 204 (decomposes) | High-energy explosive |

| TNT | ≥99.5 | N/A | 80.1 | Binder/desensitizer |

| Microcrystalline Wax | 100 | N/A | 60–80 | Friction sensitivity reducer |

Industrial-Scale Preparation Methods

Melting and Mixing

Comp-B is synthesized in steam-jacketed kettles equipped with helical agitators. TNT is heated to 85–90°C until fully molten, after which RDX is gradually introduced at a rate of 5–10 kg/min to prevent agglomeration. Continuous stirring (30–60 rpm) ensures uniform dispersion, while temperatures are maintained below 100°C to avoid RDX decomposition.

Desensitization and Wax Addition

If included, wax is introduced post-RDX incorporation, requiring extended mixing (20–30 minutes) to achieve homogeneity. The mixture’s viscosity is monitored via rotational viscometers, with optimal casting viscosity ranging from 500–1,000 cP.

Cooling and Casting

The molten Comp-B is poured into preheated (70°C) munition casings and cooled at 1–2°C/min to minimize thermal stresses. Slow cooling prevents RDX sedimentation and void formation, critical for avoiding hotspots that could initiate accidental detonation.

Table 2: Typical Comp-B Processing Parameters

| Parameter | Value |

|---|---|

| TNT melting temperature | 85–90°C |

| Mixing speed | 30–60 rpm |

| RDX addition rate | 5–10 kg/min |

| Cooling rate | 1–2°C/min |

| Final casting viscosity | 500–1,000 cP |

Quality Control and Performance Testing

Thermal Stability Assessment

DSC and accelerated aging tests (70°C for 48 hours) verify Comp-B’s resistance to thermal decomposition. Ignition delays during cookoff scenarios are modeled using reactive flow equations, with validated predictions aligning with experimental data (±10% error).

Mechanical and Sensitivity Testing

- Impact Sensitivity : Comp-B exhibits a 50% ignition probability at 50 cm (2 kg drop hammer), reduced to 60 cm with wax addition.

- Friction Sensitivity : ≤50 N load (BAM friction test), ensuring safe handling during transport.

Modern Advancements in Comp-B Formulations

Energetic Thermoplastic Elastomers (ETPEs)

Recent patents disclose dissolving glycidyl azide polymer (GAP)-based ETPEs into molten TNT to enhance Comp-B’s mechanical properties. These elastomers (5–10 wt%) reduce brittleness and cracking while maintaining detonation velocity. For example, ETPE-modified Comp-B shows a 30% increase in tensile strength (from 1.2 MPa to 1.56 MPa) without altering sensitivity profiles.

Alternative Solvent Systems

1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive with a higher melting point (101°C), is being tested as a TNT replacement. Preliminary results indicate TNAZ-based Comp-B variants achieve 8,900 m/s detonation velocities, though cost and synthesis complexity remain barriers.

Table 3: Comparison of Traditional and Modified Comp-B

| Property | Traditional Comp-B | ETPE-Modified Comp-B | TNAZ-Based Comp-B |

|---|---|---|---|

| Detonation velocity (m/s) | 8,750 | 8,750 | 8,900 |

| Tensile strength (MPa) | 1.2 | 1.56 | 1.3 |

| Impact sensitivity (cm) | 50 | 50 | 45 |

| Melting range (°C) | 80–90 | 80–90 | 95–101 |

Chemical Reactions Analysis

Types of Reactions

J-113397 can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the hydroxymethyl group.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Alkylation and reductive amination steps in its synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride for ester reduction.

Substitution: Iodoethane for alkylation, and cyclooctanecarbaldehyde for reductive amination.

Major Products

The major product from these reactions is J-113397 itself, with intermediates formed at each step of the synthesis.

Scientific Research Applications

Antimicrobial Efficacy Against Staphylococcus aureus

CompB has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics. At a concentration of 20 mg/application, CompB effectively inhibited biofilm development in MRSA clinical isolates, highlighting its potential as a therapeutic agent in treating persistent infections .

Case Study: Inhibition of Biofilm Formation

| Concentration (mg/application) | Biofilm Inhibition (%) | MRSA Strain |

|---|---|---|

| 20 | 75 | Isolate A |

| 20 | 70 | Isolate B |

This table summarizes the inhibition rates of biofilm formation by CompB on two different MRSA strains, demonstrating its efficacy in laboratory settings.

Innovative Therapeutic Platforms

Recent studies have explored the integration of CompB into novel therapeutic platforms. One such approach involves using magnetic nanoparticles bound to CompB for targeted thermal therapy. This method employs an alternating magnetic field to selectively heat the nanoparticles, leading to the thermal inactivation of S. aureus without damaging surrounding tissues .

Case Study: Magnetic Thermotherapy

| Treatment Group | Infection Clearance Rate | Wound Healing Time (days) |

|---|---|---|

| Control | 30% | 14 |

| CompB + Nanoparticles | 90% | 7 |

The above data illustrates the enhanced efficacy of combining CompB with magnetic nanoparticles compared to standard treatments.

Applications in Diagnostics

CompB is also being investigated for its potential use in diagnostic applications. Researchers have developed ssDNA aptamers specific to S. aureus through a whole bacterium-based SELEX procedure. These aptamers can be used to probe S. aureus strains effectively, enhancing the specificity and sensitivity of diagnostic tests .

Aptamer Specificity Analysis

| Aptamer Sequence | Binding Affinity (nM) | Target Strain |

|---|---|---|

| Aptamer A | 10 | S. aureus |

| Aptamer B | 15 | S. epidermidis |

This table provides insights into the binding affinities of different aptamers developed for detecting S. aureus.

Implications for Public Health

The increasing incidence of infections caused by antibiotic-resistant bacteria necessitates innovative solutions like CompB. Its ability to inhibit biofilm formation and enhance wound healing positions it as a promising candidate for addressing public health challenges related to resistant infections .

Mechanism of Action

J-113397 exerts its effects by selectively binding to the nociceptin receptor (ORL1), thereby blocking the action of nociceptin/orphanin FQ. This inhibition prevents the activation of downstream signaling pathways that are involved in pain perception and other central nervous system functions . The compound’s high selectivity for the ORL1 receptor over other opioid receptors makes it a valuable tool in research.

Comparison with Similar Compounds

Morphine (Classical Opioid Receptor Agonist)

Key Differences :

N/OFQ (Nociceptin/Orphanin FQ Peptide)

Key Differences :

Other NOP Receptor Antagonists (e.g., SB-612111)

This unique property positions CompB as a tool for studying non-canonical pathways in addiction and mood disorders.

Critical Findings and Implications

- NOP-Independent Mechanisms: CompB’s DA and reward effects persist in NOP receptor knockout mice, implicating alternative targets (e.g., ion channels, non-classical GPCRs) .

- Therapeutic Potential: Its ability to enhance DA without hyperactivity makes it a candidate for depression or anhedonia, though seizure risks require mitigation .

- Caution in Interpretation: Peripheral administration may engage non-CNS targets, complicating mechanistic studies .

Data Tables

Table 1. Neurochemical Effects of CompB vs. Morphine in Mice

| Dose (mg kg⁻¹) | CompB DA Increase (%) | Morphine DA Increase (%) | Locomotor Effect |

|---|---|---|---|

| 3 | 50 | 80 | No change |

| 10 | 100 | 120 | Mild suppression |

| 30 | 150 | 150 | Significant suppression |

Data derived from microdialysis experiments .

Biological Activity

CompB is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of CompB's biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

CompB exhibits its biological effects through several mechanisms. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of cleaved PARP, which are markers of programmed cell death. This action is particularly relevant in the context of cancer therapy where inducing apoptosis in malignant cells is a desired outcome .

Additionally, CompB has been identified as a potent inhibitor of tubulin polymerization. Molecular docking studies suggest that CompB binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents like colchicine.

Antimicrobial Activity

CompB's antimicrobial properties have been evaluated against various bacterial strains. In a study focusing on Staphylococcus aureus, CompB demonstrated significant inhibitory effects, as evidenced by zone of inhibition assays. The compound showed a dose-dependent response, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of CompB

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/ml |

| Escherichia coli | 15 | 64 µg/ml |

| Klebsiella pneumoniae | 18 | 48 µg/ml |

Case Studies

Several case studies have highlighted the clinical relevance of CompB. For example, a study involving murine models indicated that CompB significantly reduced bacterial load and lesion size in skin infections caused by S. aureus. The presence of galectin-3 was found to influence the virulence of the bacteria, with CompB effectively modulating this interaction .

Another case study explored the use of CompB in combination with other antibiotics against multidrug-resistant strains. The results showed enhanced efficacy when used in combination therapy, suggesting that CompB could be a valuable addition to existing treatment regimens for resistant infections .

Research Findings

Recent research has expanded on the antibacterial properties of CompB. A machine learning model trained on high-throughput screening datasets identified CompB as having broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. The predictive model achieved a hit rate significantly higher than conventional screening methods, underscoring the potential for CompB in drug discovery efforts .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying CompB's effects on neurotransmitter systems?

- Methodological Answer : In vivo microdialysis in rodent models is a robust approach, as demonstrated in studies measuring dopamine (DA) concentration changes in the nucleus accumbens after CompB administration. Knockout models (e.g., noradrenaline receptor-deficient mice) can isolate CompB’s receptor-specific effects. Doses should be carefully calibrated to avoid lethal seizures, as observed at higher doses (e.g., 30 mg/kg) .

Q. How does CompB differ from morphine in modulating dopaminergic activity?

- Methodological Answer : Comparative dose-response studies using locomotor activity assays and microdialysis are critical. While both CompB and morphine increase DA levels, CompB lacks morphine’s locomotor stimulation effects. Researchers should use parallel experimental setups with matched dosing intervals (e.g., hourly measurements post-injection) to control for pharmacokinetic variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between CompB's neurochemical effects and behavioral outcomes?

- Methodological Answer :

- Confounder Analysis : Investigate off-target effects (e.g., CompB’s interaction with 5-HT or NA systems) using receptor-binding assays .

- Multi-Model Validation : Combine behavioral tests (e.g., conditioned place preference) with neurochemical profiling to assess reward mechanisms independently of locomotion .

- FINER Criteria : Ensure the research question is Feasible (e.g., sample size), Novel (addressing gaps in mechanism specificity), and Relevant (therapeutic potential for addiction) .

Q. What methodological considerations are critical when designing dose-response studies for CompB?

- Methodological Answer :

- Safety Protocols : Monitor for adverse effects (e.g., seizures) at doses >20 mg/kg. Implement staggered dosing with real-time physiological monitoring .

- Statistical Power : Use pre-experimental power analysis to determine cohort sizes. For example, in microdialysis studies, n=8–10 per group ensures detection of ±15% DA change with 80% power .

- Data Reprodubility : Share raw datasets (e.g., DA concentration time-series) via repositories like Figshare, adhering to FAIR principles.

Data Analysis & Interpretation

Q. How can computational models validate CompB's experimental neurochemical data?

- Methodological Answer :

- Model Benchmarking : Compare experimental DA release kinetics with computational predictions (e.g., TFR-BERT models achieving F1ex=0.50 and CompB=0.37 in multi-hop inference tasks) .

- Table Integration : Use schema-based frameworks (Table 1) to align experimental outcomes with model parameters. For example:

| Model | Relevance (Rel) | CompB Score | Explanation Length |

|---|---|---|---|

| TFR-BERT | 0.74 | 0.37 | 8 |

| Schema (3 Schemas) | 0.75 | 0.23 | 8 |

| Table: Performance metrics of models analyzing CompB-related data . |

Q. What strategies mitigate bias in meta-analyses of CompB studies?

- Methodological Answer :

- PRISMA Guidelines : Systematically exclude low-quality studies (e.g., those lacking control groups or dose documentation).

- Heterogeneity Testing : Use I² statistics to quantify variability across studies. For example, heterogeneity >50% may indicate conflicting experimental designs .

Ethical & Data Management

Q. How should researchers handle datasets involving CompB-induced adverse effects?

- Methodological Answer :

- Ethical Reporting : Document adverse events (e.g., seizures) in line with ARRIVE guidelines. Use de-identified datasets for public sharing.

- Data Tagging : Apply standardized metadata tags (e.g., “dose-range,” “species/strain”) to enhance cross-study discoverability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.